(E)-4-(benzylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)butanamide
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Description
(E)-4-(benzylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)butanamide, also known as BSA, is a chemical compound that has been widely used in scientific research due to its unique properties.
Scientific Research Applications
Sulfonamide and Benzoylurea Applications
Carbonic Anhydrase Inhibition and Diuretic Action
Sulfonamide derivatives, including benzothiadiazines and high ceiling diuretics, have been identified for their carbonic anhydrase inhibitory properties. These compounds are clinically used to manage conditions like obesity, cancer, epilepsy, and hypertension due to their ability to inhibit specific isoforms of carbonic anhydrase present in kidneys and blood vessels. This inhibition leads to increased nitrite excretion in urine, suggesting a role in blood pressure regulation and organ protection (Carta & Supuran, 2013).
Environmental Safety of Surfactants
Surfactants, including those with sulfonate and sulfonamide functionalities, are extensively used in personal care and cleaning products. Comprehensive reviews have shown that these compounds, despite their high volume use and wide environmental dispersal, do not adversely impact aquatic or sediment environments at current levels of usage. This highlights their environmental safety when used responsibly (Cowan-Ellsberry et al., 2014).
Chemical Synthesis and Organic Chemistry
Sulfonamide groups are integral in medicinal chemistry, serving as bioisosteric replacements for urea or sulfamate functionalities in drug design. This versatility makes sulfonamide derivatives, including those similar in structure or functionality to the query compound, valuable in the synthesis of a wide range of therapeutics targeting diverse diseases (Reitz, Smith, & Parker, 2009).
properties
IUPAC Name |
4-benzylsulfonyl-N-(4-phenyldiazenylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c27-23(12-7-17-30(28,29)18-19-8-3-1-4-9-19)24-20-13-15-22(16-14-20)26-25-21-10-5-2-6-11-21/h1-6,8-11,13-16H,7,12,17-18H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLPUKIWJQOGTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101038976 |
Source
|
Record name | Butanamide, N-[4-(2-phenyldiazenyl)phenyl]-4-[(phenylmethyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101038976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(benzylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)butanamide | |
CAS RN |
1007032-90-7 |
Source
|
Record name | Butanamide, N-[4-(2-phenyldiazenyl)phenyl]-4-[(phenylmethyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101038976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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